1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-[(5-methylpyridin-2-yl)amino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-3-4-9(13-7-8)14-10-11(16)15(2)6-5-12-10/h3-7H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGQXFJYWKBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC=CN(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazinone core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazin-2(1H)-one Derivatives
Key Structural and Functional Insights
Substituent Effects on Activity: The 3′-(3,4,5-trimethoxyphenyl) derivative (Table 1) demonstrates potent PDGFRβ inhibition due to hydrophobic interactions with the kinase ATP-binding pocket. The trimethoxy group enhances binding affinity compared to smaller substituents .
Synthetic Flexibility :
- Ugi-4CR strategies enable rapid diversification. For example, 3,4-dihydropyrazin-2(1H)-ones (saturated analogs) are synthesized via HCl/ether cyclization, while fully aromatic pyrazin-2(1H)-ones require stronger acids like TFA .
- Microwave-assisted synthesis (e.g., for the 3′-trimethoxyphenyl derivative) reduces reaction times and improves yields compared to conventional heating .
Biological Relevance: Pyrazin-2(1H)-ones derived from marine alkaloids (e.g., hamacanthins) show promise as ATP-competitive kinase inhibitors, with IC₅₀ values in the µM range . The tricyclic 2,3-dihydro-2,6-methanobenzo[...]dione highlights the scaffold’s adaptability for generating 3D architectures, which are valuable in probing complex biological targets .
Biological Activity
1-Methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound characterized by a unique substitution pattern that contributes to its biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound features a pyrazinone core with a methyl group and a 5-methylpyridin-2-ylamino group, which influences its reactivity and interaction with biological targets. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were recorded at 54.25% and 38.44%, respectively, suggesting a selective toxicity towards cancer cells while sparing normal fibroblasts .
The mechanism of action involves the inhibition of specific kinases and signaling pathways crucial for cancer cell survival and proliferation. Notably, this compound has been shown to interfere with the MAPK signaling pathway, which is integral to cell growth and differentiation. The inhibition of this pathway leads to apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The IC50 values for COX-2 inhibition have been reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that it could be developed as a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Impact on Activity |
|---|---|
| Pyrazinone Core | Essential for biological activity |
| 5-Methylpyridin-2-ylamino Group | Enhances interaction with target proteins |
| Methyl Group | Influences lipophilicity and bioavailability |
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Antiproliferative Study : A derivative was synthesized that showed enhanced activity against various cancer cell lines. The study indicated that modifications at the N1 position of the pyrazole ring could lead to significant changes in biological activity, emphasizing the importance of SAR in drug development .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models revealed that the compound significantly reduced inflammation, supporting its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-((5-methylpyridin-2-yl)amino)pyrazin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-methylpyridin-2-amine with a pre-functionalized pyrazinone core under reflux in polar aprotic solvents (e.g., DMF) with catalysts like palladium or copper . Key parameters include temperature control (80–120°C), solvent choice, and stoichiometric ratios of reactants. Evidence from substituted pyrazinones shows that electron-withdrawing groups on the pyridine ring enhance reactivity . Yield optimization requires purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and regioselectivity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software ) resolves 3D conformation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretching vibrations in the pyrazinone core .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodology : LogP values (calculated via HPLC) predict lipophilicity, critical for bioavailability. Thermal stability is assessed via thermogravimetric analysis (TGA), while solubility profiles are determined in aqueous buffers (pH 1–10) and organic solvents. Substituents like the 5-methylpyridinyl group enhance solubility in polar solvents due to hydrogen-bonding potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores for enzyme inhibition?
- Methodology : Systematic substitution at the pyrazinone core (e.g., replacing methyl with ethyl or aryl groups) and the pyridine ring (e.g., halogenation) is performed. Biological assays (e.g., PDE5 inhibition or kinase assays) quantify activity changes. Molecular docking (using software like AutoDock) predicts binding interactions with target proteins . Contradictions in activity data (e.g., varying IC₅₀ values across studies) are resolved by standardizing assay conditions (e.g., ATP concentration, pH) .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrazinone derivatives?
- Methodology : Comparative studies under controlled conditions (e.g., identical cell lines, incubation times) isolate variables. For example, PDE5 inhibition assays may show variability due to differences in enzyme sources or buffer systems . Meta-analyses of published data and validation via orthogonal assays (e.g., SPR for binding affinity) clarify discrepancies .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology : Crystallographic studies (e.g., co-crystallization with target enzymes) reveal binding modes. For analogs like onatasertib, the pyrazinone core forms hydrogen bonds with catalytic residues, while the 5-methylpyridinyl group occupies hydrophobic pockets . Mutagenesis studies validate critical residues for binding .
Q. What strategies optimize bioavailability and metabolic stability in preclinical studies?
- Methodology : Prodrug derivatization (e.g., esterification of hydroxyl groups) enhances absorption. In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots. Substituents like fluorine reduce oxidative metabolism . Pharmacokinetic studies in rodent models measure half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
